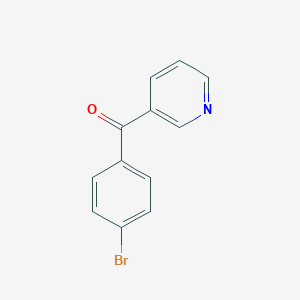

4-Bromophenyl 3-pyridyl ketone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGVUIHZWDVXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022261 | |

| Record name | 4-Bromophenyl 3-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-45-9 | |

| Record name | (4-Bromophenyl)-3-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenyl 3-pyridyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenyl 3-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenyl 3-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOPHENYL 3-PYRIDYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1090341WM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Properties of 4-Bromophenyl 3-pyridyl ketone

Introduction

This compound, also known as (4-bromophenyl)(pyridin-3-yl)methanone, is a key heterocyclic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromophenyl moiety, a pyridyl ring, and a ketone linker, offers multiple reaction sites for molecular elaboration. The presence of the bromine atom is particularly significant, as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The pyridyl nitrogen introduces basicity and potential for hydrogen bonding, which is often desirable in pharmacologically active compounds. Consequently, this compound is a valuable building block in the development of novel therapeutic agents and functional materials.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 14548-45-9 | [2][3][4] |

| Molecular Formula | C₁₂H₈BrNO | [2][3][5] |

| Molecular Weight | 262.11 g/mol | [2][5] |

| IUPAC Name | (4-bromophenyl)(pyridin-3-yl)methanone | [6] |

| Synonyms | 3-(4-Bromobenzoyl)pyridine, p-Bromophenyl 3-pyridyl ketone | [3][7] |

| SMILES | c1cc(cnc1)C(=O)c2ccc(cc2)Br | [5] |

| InChIKey | IDGVUIHZWDVXOQ-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The synthesis of diaryl ketones like this compound can be accomplished through several established synthetic routes. The most common and effective methods include the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[8][9] This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups.[10] For the synthesis of this compound, this can be achieved by coupling 3-pyridylboronic acid with 4-bromobenzoyl chloride.

This protocol is a representative procedure based on established methodologies for Suzuki couplings.[10][11][12]

Materials:

-

3-Pyridylboronic acid (1.1 equivalents)

-

4-Bromobenzoyl chloride (1.0 equivalent)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[11]

-

Base, e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equivalents)[10][12]

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pyridylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[10]

-

Solvent and Reagent Addition: Under the inert atmosphere, add the degassed solvent mixture. In a separate flask, dissolve 4-bromobenzoyl chloride in a small amount of the degassed solvent and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[10]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.[10]

Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction involving an organomagnesium halide (Grignard reagent).[13][14] The synthesis can proceed by reacting a Grignard reagent derived from 3-bromopyridine with 4-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol. A more direct route involves the reaction of 4-bromophenylmagnesium bromide with a pyridine-3-carboxaldehyde or a derivative like 3-cyanopyridine.[15]

This protocol outlines a general procedure for the synthesis via a Grignard reagent.[15][16][17]

Materials:

-

Magnesium turnings (1.1 equivalents)

-

4-Bromobromobenzene (1.0 equivalent)

-

Pyridine-3-carboxaldehyde (0.9 equivalents)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent[14][17]

-

Iodine crystal (catalytic amount)

-

Saturated aqueous ammonium chloride (NH₄Cl) for quenching

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.[17] Add a small crystal of iodine to activate the magnesium surface.[15]

-

Cover the magnesium with anhydrous THF. Dissolve 4-bromobromobenzene in anhydrous THF in the dropping funnel and add a small portion to the magnesium. The reaction initiation is indicated by bubbling and gentle reflux.[17] Once initiated, add the remaining solution dropwise to maintain a steady reflux.

-

Reaction with Aldehyde: Cool the prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve pyridine-3-carboxaldehyde in anhydrous THF and add it dropwise to the stirred Grignard reagent.[17]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[17]

-

Extraction and Oxidation: Extract the resulting alcohol with an organic solvent. The crude alcohol is then oxidized to the ketone using a standard oxidizing agent (e.g., PCC, PDC, or Swern oxidation).

-

Purification: The final ketone product is purified by column chromatography as described in the Suzuki protocol.

Spectroscopic and Analytical Data

Characterization of this compound is performed using standard spectroscopic techniques. The expected data is summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons from the bromophenyl ring (typically two doublets, AA'BB' system) and the pyridyl ring (distinct signals for protons at positions 2, 4, 5, and 6). |

| ¹³C NMR | Carbonyl carbon signal (~190-200 ppm), signals for the ipso-carbons attached to bromine and the carbonyl group, and other aromatic carbon signals. |

| FT-IR (cm⁻¹) | Strong C=O stretch (~1660-1680 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), and aromatic C=C and C-H stretching vibrations. |

| Mass Spec (MS) | Molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. |

Reactivity and Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry due to its synthetic tractability and the pharmacological relevance of the diaryl ketone motif.

-

Cross-Coupling Reactions: The aryl bromide functionality is a prime site for further synthetic modifications. It readily participates in Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination, and Heck reactions, allowing for the introduction of a wide variety of substituents.[1] This modularity is crucial for exploring structure-activity relationships (SAR) during lead optimization in drug discovery.[1]

-

Modification of the Ketone: The carbonyl group can be reduced to a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized. It can also be converted to other functional groups like oximes or hydrazones.

-

Pyridine Ring Chemistry: The nitrogen atom in the pyridine ring can be N-oxidized or quaternized to modulate the electronic properties and solubility of the molecule.

-

Pharmaceutical Intermediate: The structural motif is found in various biologically active compounds. The ability to easily diversify the structure makes it an important intermediate for creating libraries of compounds for screening against various biological targets, including kinases and other enzymes.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. (4-BROMOPHENYL)-(PYRIDIN-3-YL)METHANONE CAS#: [m.chemicalbook.com]

- 7. This compound [drugfuture.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. d.web.umkc.edu [d.web.umkc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide on 4-Bromophenyl 3-pyridyl ketone: A Core Chemical Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophenyl 3-pyridyl ketone, with the chemical formula C₁₂H₈BrNO, is a pivotal chemical intermediate in the landscape of organic synthesis, particularly within medicinal chemistry and drug development.[1] Its strategic combination of a ketone linker, a pyridine ring, and a brominated phenyl moiety offers a versatile scaffold for the construction of complex molecular architectures. The bromine atom serves as a highly functional handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse substituents. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.

Physicochemical Properties

This compound is an achiral solid at room temperature. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₈BrNO[1] |

| Molecular Weight | 262.1 g/mol [1] |

| CAS Number | 14548-45-9[2][3] |

| Appearance | White to off-white solid |

| SMILES | O=C(c1cccc(n1)c1)c1ccc(Br)cc1 |

| InChI | InChI=1S/C12H8BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The most common methods involve Friedel-Crafts acylation or a Grignard reaction, each with its own set of advantages and considerations.

Friedel-Crafts Acylation

This method involves the reaction of 3-bromobenzoyl chloride with pyridine under the influence of a Lewis acid catalyst. While pyridines are generally poor substrates for classical Friedel-Crafts reactions due to their electron-deficient nature and tendency to coordinate with the Lewis acid, modifications to the reaction conditions can facilitate the synthesis.

Experimental Protocol (Proposed):

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) at 0 °C under an inert atmosphere, add 3-bromobenzoyl chloride (1.0 eq.) dropwise.

-

After stirring for 30 minutes, add pyridine (1.2 eq.) slowly, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Grignard Reaction

An alternative and often more effective method involves the reaction of a Grignard reagent derived from 3-bromopyridine with 4-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol.

Experimental Protocol:

This protocol is a general representation and may require optimization.

-

Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq.) under an inert atmosphere, add a small crystal of iodine and a few drops of 3-bromopyridine (1.0 eq.) in anhydrous THF. Once the reaction initiates, add the remaining 3-bromopyridine solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of 4-bromobenzaldehyde (0.9 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Oxidation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After solvent removal, dissolve the crude alcohol in dichloromethane and add an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Purification: Filter the reaction mixture through a pad of celite, wash with dichloromethane, and concentrate the filtrate. Purify the residue by column chromatography to yield the desired ketone.

Reactivity and Applications in Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of its bromine substituent in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or its ester. This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in many biologically active molecules.

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |

| Thiophene-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).

-

Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[4] This reaction is crucial for introducing amine functionalities, which are key components of many pharmaceuticals.

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 80-90 |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-85 |

| 1H-Pyrazole | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 110 | 24 | 70-80 |

Experimental Protocol: Buchwald-Hartwig Amination

-

To a reaction tube, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.05 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

-

Seal the tube, and evacuate and backfill with an inert gas (repeat three times).

-

Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq.).

-

Heat the reaction mixture with vigorous stirring to the specified temperature (typically 100-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the central role of this compound in accessing a diverse range of chemical structures.

Characterization Data (Reference)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ≈ 8.8 (m, 1H, pyridine-H2), 8.6 (dd, 1H, pyridine-H6), 8.0 (dt, 1H, pyridine-H4), 7.7-7.8 (m, 4H, bromophenyl-H), 7.5 (dd, 1H, pyridine-H5).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ≈ 194 (C=O), 153 (pyridine-C2), 150 (pyridine-C6), 137 (pyridine-C4), 136 (bromophenyl-C1), 132 (bromophenyl-CH), 131 (bromophenyl-CH), 129 (C-Br), 125 (pyridine-C5), 124 (pyridine-C3).

-

IR (KBr, cm⁻¹): ν ≈ 3080-3050 (Ar C-H), 1660 (C=O), 1580, 1470 (Ar C=C).

-

Mass Spectrometry (EI): m/z (%) = 261/263 ([M]⁺), 183/185, 155, 104, 78.

Conclusion

This compound stands as a testament to the power of well-designed chemical intermediates in modern organic synthesis. Its structural features provide a robust platform for the generation of diverse molecular libraries through reliable and high-yielding cross-coupling reactions. For researchers in drug discovery and development, a thorough understanding of its synthesis and reactivity is paramount for leveraging its full potential in the creation of novel therapeutic agents. The protocols and data presented in this guide are intended to serve as a valuable resource to facilitate and inspire further innovation in this field.

References

Spectroscopic Data for CAS Number 14548-45-9: A Technical Review

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the chemical compound with CAS number 14548-45-9. Initial searches for this CAS number revealed a common misidentification with another compound. This guide clarifies the identity of CAS 14548-45-9 and presents the available spectroscopic information, alongside relevant data from a closely related analogue to provide valuable context for researchers.

The compound registered under CAS number 14548-45-9 is (4-Bromophenyl)-(pyridin-3-yl)methanone . It is important to distinguish this from 2-Amino-5-bromo-4-methylpyridine (CAS number 98198-48-2) , for which more extensive spectroscopic data is publicly available.

Unfortunately, a comprehensive search of scientific databases reveals a lack of publicly available, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry, and UV-Vis) specifically for (4-Bromophenyl)-(pyridin-3-yl)methanone. One supplier explicitly notes the absence of analytical NMR data for this compound.

To provide researchers with relevant comparative data, this guide presents spectroscopic information for a closely related structural analogue, (4-bromophenyl)phenyl-methanone . This analogue shares the bromophenyl ketone moiety and can offer insights into the expected spectral characteristics of (4-Bromophenyl)-(pyridin-3-yl)methanone.

Spectroscopic Data of a Structural Analogue: (4-bromophenyl)phenyl-methanone

The following tables summarize the available spectroscopic data for (4-bromophenyl)phenyl-methanone.

Infrared (IR) Spectroscopy

| Technique | Solvent | Peak Wavenumbers (cm⁻¹) |

| Dispersive IR | 10% CCl₄ / 10% CS₂ | Data digitized from the Coblentz Society collection |

Note: This IR spectrum was measured on a dispersive instrument and may differ from spectra obtained using modern FTIR instruments.

Mass Spectrometry

| Technique | Ionization Mode | Key m/z values |

| Electron Ionization (EI) | Not specified in source | 262, 260, 183, 157, 155, 105, 77, 51 |

Experimental Protocols

While specific experimental details for the analogue's data are limited, the following sections describe standard methodologies for acquiring the types of spectroscopic data discussed. These protocols are based on established laboratory practices.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a widely used technique to identify functional groups in a molecule.

Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Instrument Setup: An FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

-

Background Spectrum: A background spectrum of a pure KBr pellet is recorded.

-

Sample Spectrum: The sample pellet is placed in the spectrometer's sample holder, and the infrared spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through fragmentation patterns.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment at a specific m/z value.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 4-Bromophenyl 3-pyridyl ketone: Molecular Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromophenyl 3-pyridyl ketone, a heterocyclic aromatic ketone of interest in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physicochemical properties. A plausible experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction is presented, alongside representative analytical data. Furthermore, this guide explores the potential biological activities and relevance in drug development by drawing parallels with structurally similar aryl-pyridyl ketones that have shown promise as enzyme inhibitors.

Molecular Structure and Chemical Formula

This compound is a bi-aryl ketone featuring a pyridine ring and a brominated phenyl ring linked by a carbonyl group.

Molecular Formula: C₁₂H₈BrNO[1]

Molecular Weight: 262.11 g/mol [2]

IUPAC Name: (4-bromophenyl)(pyridin-3-yl)methanone

CAS Number: 14548-45-9[2]

Synonyms: 3-(4-Bromobenzoyl)pyridine, p-Bromophenyl 3-pyridyl ketone[1]

Structural Diagram

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈BrNO | [1][2] |

| Molecular Weight | 262.11 g/mol | [2] |

| CAS Number | 14548-45-9 | [2] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | |

| XLogP3 | 2.6 | [3] |

Table 2: Representative Spectroscopic Data (Predicted)

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.80 (d, 1H), 8.65 (dd, 1H), 8.00 (dt, 1H), 7.70-7.60 (m, 4H), 7.45 (dd, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 194.5 (C=O), 153.0, 150.0, 138.0, 136.5, 132.0, 131.5, 129.0, 124.0 |

| IR (KBr, cm⁻¹) | ν: 3050 (Ar C-H), 1670 (C=O), 1580, 1470 (C=C), 1280 (C-N), 1010 (C-Br) |

| Mass Spec. (EI) | m/z: 261/263 ([M]⁺, Br isotope pattern), 183, 155, 104, 76 |

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis from 3-pyridylboronic acid and 4-bromobenzoyl chloride.

Materials:

-

3-Pyridylboronic acid

-

4-Bromobenzoyl chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-pyridylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and a palladium catalyst prepared in situ from palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).

-

Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).

-

Reagent Addition: Slowly add 4-bromobenzoyl chloride (1.0 mmol) to the stirring mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of this compound.

Relevance in Drug Development and Biological Activity

While specific biological data for this compound is limited in publicly accessible literature, the aryl-pyridyl ketone scaffold is a recognized pharmacophore in medicinal chemistry. Compounds with this core structure have been investigated for a range of biological activities.

Potential Therapeutic Areas:

-

Oncology: Many bi-aryl ketones exhibit anti-proliferative activity against various cancer cell lines. The mechanism of action for some analogs involves the inhibition of key enzymes in cell signaling pathways, such as kinases or phosphoinositide phospholipase C (PI-PLC).[4]

-

Neurodegenerative Diseases: The pyridine moiety is a common feature in compounds targeting the central nervous system. Derivatives of aryl-pyridyl ketones have been explored as potential inhibitors of enzymes like cholinesterases, which are implicated in Alzheimer's disease.

-

Inflammatory Diseases: Certain heterocyclic ketones have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Enzyme Inhibition:

The aryl-pyridyl ketone structure can interact with the active sites of various enzymes. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in hydrophobic and π-π stacking interactions. The bromine atom on the phenyl ring can serve as a handle for further chemical modification to enhance potency and selectivity, or it may participate in halogen bonding with the enzyme's active site.

Potential Signaling Pathway Involvement (Hypothetical)

The diagram below illustrates a hypothetical signaling pathway that could be modulated by aryl-pyridyl ketones, based on the known activity of similar compounds. It is important to note that this is a generalized representation and the specific activity of this compound has not been experimentally confirmed.

Caption: Hypothetical inhibition of the PI-PLC signaling pathway by an aryl-pyridyl ketone.

Conclusion

This compound is a versatile chemical entity with a molecular architecture that is amenable to further synthetic modifications. Its structural similarity to known bioactive molecules suggests potential applications in drug discovery, particularly in the development of enzyme inhibitors. This technical guide provides a foundational understanding of its chemical and physical properties, a practical synthetic route, and a perspective on its potential biological relevance, thereby serving as a valuable resource for researchers in medicinal chemistry and related fields. Further investigation into the biological activity of this specific compound is warranted to fully elucidate its therapeutic potential.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. (4-Bromophenyl)-2-pyridyl ketone | C12H8BrNO | CID 87654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Substituted Pyridyl Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the core synthetic methodologies for preparing substituted pyridyl ketones. These valuable compounds are pivotal intermediates in the development of pharmaceuticals and other functional materials. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction mechanisms and workflows through logical diagrams.

Introduction

Substituted pyridyl ketones are a critical class of building blocks in medicinal chemistry and materials science. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique physicochemical properties, including hydrogen bonding capabilities and metabolic stability. The adjacent ketone functionality serves as a versatile handle for further chemical transformations. The strategic synthesis of these molecules is therefore of paramount importance. This guide explores the primary synthetic routes, including classical acylation reactions, modern cross-coupling strategies, the use of organometallic reagents, and oxidative methods. Each section provides a detailed examination of the methodology, supported by experimental procedures and quantitative data to aid researchers in selecting the optimal synthetic route for their specific applications.

Acylation of Pyridine and its Derivatives

Direct acylation of the electron-deficient pyridine ring is challenging under classical Friedel-Crafts conditions due to the deactivating effect of the nitrogen atom, which can also coordinate with the Lewis acid catalyst.[1] However, several effective strategies have been developed to overcome these limitations.

Friedel-Crafts Type Acylation

While direct Friedel-Crafts acylation of pyridine itself is generally inefficient, the reaction can be successful with more electron-rich pyridine derivatives or related heterocyclic systems like imidazo[1,2-a]pyridines.[2] The mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the aromatic ring.[3]

Reaction Pathway: Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation of Pyridine.

Table 1: Friedel-Crafts Acylation of Imidazo[1,2-a]pyridines [2]

| Entry | Substrate | Acylating Agent | Catalyst (equiv.) | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Imidazo[1,2-a]pyridine | Acetic Anhydride | AlCl₃ (cat.) | 160 | 16 | 99 |

| 2 | 2-Methylimidazo[1,2-a]pyridine | Acetic Anhydride | AlCl₃ (cat.) | 160 | 16 | 98 |

| 3 | 7-Methylimidazo[1,2-a]pyridine | Acetic Anhydride | AlCl₃ (cat.) | 160 | 16 | 95 |

Experimental Protocol: C-3 Acetylation of Imidazo[1,2-a]pyridine [2]

-

To a vial is added imidazo[1,2-a]pyridine (1.0 equiv.), acetic anhydride (2.0 equiv.), and aluminum chloride (0.1 equiv.).

-

The vial is sealed and the reaction mixture is heated to 160 °C with stirring for 16 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to afford the C-3 acetylated product.

Acylation of Silyl-Substituted Pyridines

A milder and more regioselective method involves the acylation of 2-(trialkylsilyl)pyridines with acyl chlorides. This reaction proceeds spontaneously without a Lewis acid catalyst through a series of N-acylation, desilylation, C-acylation, and N-deacylation steps.[4]

Logical Workflow: Acylation of 2-(Trialkylsilyl)pyridines

Caption: Sequential steps in the acylation of 2-(trialkylsilyl)pyridines.

Table 2: Synthesis of 2-Pyridyl Ketones via Silyl-Pyridine Acylation [4]

| Entry | Pyridine Substrate | Acyl Chloride | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-(Trimethylsilyl)pyridine | Benzoyl chloride | 25 | 1 | 95 |

| 2 | 2-(Trimethylsilyl)pyridine | 4-Nitrobenzoyl chloride | 25 | 1 | 92 |

| 3 | 5-Chloro-2-(trimethylsilyl)pyridine | Benzoyl chloride | 100 | 2 | 89 |

| 4 | 2-(Triethylsilyl)pyridine | Benzoyl chloride | 80 | 2 | 86 |

Experimental Protocol: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine [4]

-

To a solution of 2-(trimethylsilyl)pyridine (1.0 equiv.) in anhydrous acetonitrile (0.2 M) is added the corresponding acyl chloride (1.1 equiv.) at room temperature under an argon atmosphere.

-

The reaction mixture is stirred for the time indicated in Table 2.

-

Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired 2-pyridyl ketone.

Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Negishi coupling, which utilizes organozinc reagents, is a powerful tool for the synthesis of pyridyl ketones due to its high functional group tolerance and reactivity.[5][6][7][8]

Negishi Cross-Coupling

In a typical Negishi coupling for pyridyl ketone synthesis, a pyridyl-containing acyl chloride or a related derivative is coupled with an organozinc reagent in the presence of a palladium or nickel catalyst. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5][6][7]

Reaction Pathway: Negishi Cross-Coupling for Ketone Synthesis

Caption: Catalytic cycle of the Negishi cross-coupling for pyridyl ketone synthesis.

Table 3: Palladium-Catalyzed Negishi Coupling for Pyridyl Ketone Synthesis [9]

| Entry | Pyridyl Ester | Organoboron Reagent | Catalyst System | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Pyridyl benzoate | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene | 110 | 95 |

| 2 | 2-Pyridyl 4-methoxybenzoate | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene | 110 | 98 |

| 3 | 2-Pyridyl benzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene | 110 | 93 |

| 4 | 2-Pyridyl hexanoate | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene | 110 | 78 |

Note: While the original reference uses organoboron reagents in a Suzuki-type reaction, the principle is analogous to the Negishi coupling with organozinc reagents.

Experimental Protocol: Palladium-Catalyzed Coupling of a 2-Pyridyl Ester [9]

-

A mixture of the 2-pyridyl ester (1.0 mmol), the organoboron reagent (1.2 mmol), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) is placed in a Schlenk tube under an argon atmosphere.

-

Anhydrous toluene (5 mL) is added, and the mixture is stirred at 110 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The residue is purified by silica gel column chromatography to afford the desired pyridyl ketone.

Synthesis via Organometallic Reagents and Nitriles

The reaction of organometallic reagents, such as Grignard or organolithium reagents, with pyridyl nitriles provides a reliable route to substituted pyridyl ketones. The reaction proceeds via nucleophilic addition to the nitrile, forming an intermediate imine salt, which is subsequently hydrolyzed to the ketone.[10][11][12]

Reaction Pathway: Grignard Reaction with a Pyridyl Nitrile

Caption: Mechanism for the synthesis of pyridyl ketones from nitriles and Grignard reagents.

Table 4: Synthesis of Benzoylpyridines from Cyanopyridines

| Entry | Cyanopyridine | Grignard Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 2-Cyanopyridine | Phenylmagnesium bromide | Ether/Benzene | RT | High | [12] |

| 2 | 3-Cyanopyridine | Phenylmagnesium bromide | Ether | RT | ~80 | [13] |

| 3 | 4-Cyanopyridine | Phenylmagnesium bromide | Ether | RT | ~85 | [13] |

| 4 | 2-Cyanopyridine | Methylmagnesium iodide | Ether | RT | N/A | [13] |

Experimental Protocol: Synthesis of 3-Benzoylpyridine via Grignard Reaction [13]

-

A solution of phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

-

The Grignard solution is cooled in an ice bath, and a solution of 3-cyanopyridine (1.0 equiv.) in anhydrous ether is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is then treated with 1 M HCl until the aqueous layer is acidic.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or recrystallization to yield 3-benzoylpyridine.

Oxidation of Pyridyl Alcohols

The oxidation of secondary pyridyl alcohols is a straightforward and common method for the synthesis of pyridyl ketones. A variety of oxidizing agents can be employed for this transformation, with pyridinium chlorochromate (PCC) being a classic and effective choice for converting secondary alcohols to ketones without over-oxidation.

Logical Workflow: Oxidation of a Secondary Pyridyl Alcohol

Caption: General workflow for the oxidation of a pyridyl alcohol to a pyridyl ketone.

Table 5: Representative Oxidation of Secondary Alcohols to Ketones

| Entry | Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Yield (%) |

| 1 | 1-(Pyridin-2-yl)ethanol | PCC | Dichloromethane | RT | High |

| 2 | Phenyl(pyridin-3-yl)methanol | MnO₂ | Chloroform | Reflux | Good |

| 3 | (4-Chlorophenyl)(pyridin-4-yl)methanol | Dess-Martin Periodinane | Dichloromethane | RT | High |

Experimental Protocol: PCC Oxidation of 1-(Pyridin-2-yl)ethanol

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equiv.) and silica gel in anhydrous dichloromethane (DCM) is added a solution of 1-(pyridin-2-yl)ethanol (1.0 equiv.) in DCM.

-

The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC.

-

Upon completion, the mixture is filtered through a pad of Celite or silica gel, and the filter cake is washed with additional DCM.

-

The combined filtrate is concentrated under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel to afford 2-acetylpyridine.

Comparative Analysis and Conclusion

The synthesis of substituted pyridyl ketones can be achieved through a variety of methods, each with its own advantages and limitations.

-

Friedel-Crafts acylation is a classical approach but is often limited to activated pyridine systems and can suffer from harsh conditions and regioselectivity issues. The use of silyl-substituted pyridines offers a milder alternative with improved regiocontrol.

-

Transition metal-catalyzed cross-coupling reactions , particularly the Negishi coupling, represent a modern and highly versatile strategy. These methods exhibit excellent functional group tolerance and allow for the convergent synthesis of complex pyridyl ketones.

-

The reaction of organometallic reagents with pyridyl nitriles is a robust and high-yielding method, especially for the synthesis of aryl pyridyl ketones. The two-step, one-pot nature of this reaction (addition followed by hydrolysis) is a key advantage.

-

Oxidation of secondary pyridyl alcohols is a reliable and often high-yielding final step in a multi-step synthesis where the alcohol precursor is readily available.

The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups within the molecule. For complex molecules and late-stage functionalization, cross-coupling reactions often provide the greatest flexibility. For simpler, more robust structures, the Grignard reaction with nitriles or acylation methods may be more direct and cost-effective. This guide provides the foundational knowledge and practical details to enable researchers to make informed decisions in the synthesis of this important class of compounds.

References

- 1. youtube.com [youtube.com]

- 2. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi_coupling [chemeurope.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. jk-sci.com [jk-sci.com]

- 9. A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds [organic-chemistry.org]

- 10. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Grignard Reaction [organic-chemistry.org]

The Pivotal Role of 4-Bromophenyl 3-pyridyl Ketone in Medicinal Chemistry Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel molecular scaffolds that provide a foundation for the development of potent and selective therapeutic agents is a cornerstone of modern medicinal chemistry. The 4-Bromophenyl 3-pyridyl ketone core has emerged as a privileged structure, offering a versatile template for the design of inhibitors targeting a range of biological targets, most notably protein kinases and G-protein coupled receptors. Its unique combination of a hydrogen bond-accepting pyridyl group, a synthetically versatile bromophenyl moiety, and a central ketone linker allows for facile structural diversification and optimization of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the this compound scaffold.

Synthesis of the Core Scaffold and Derivatives

The construction of the this compound core and its subsequent derivatization are key to exploring its potential in medicinal chemistry.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of the this compound scaffold is the Friedel-Crafts acylation. This reaction involves the electrophilic acylation of bromobenzene with a nicotinoyl chloride derivative in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

-

Materials: Bromobenzene, nicotinoyl chloride hydrochloride, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether.

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add nicotinoyl chloride hydrochloride portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add bromobenzene dropwise to the reaction mixture at 0 °C.

-

The reaction is then heated to reflux for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of ice-cold water and concentrated HCl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, 10% NaOH solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

-

Derivatization via Suzuki-Miyaura Coupling

The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this part of the molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, an appropriate aryl or heteroaryl boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a solvent system (e.g., 1,4-dioxane/water).

-

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired derivative.

-

Synthesis workflow for this compound and its derivatives.

Biological Activity and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated significant activity against several important therapeutic targets.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The this compound scaffold has proven to be a fertile starting point for the development of potent kinase inhibitors.

The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a key role in the production of pro-inflammatory mediators.[1][2] Inhibitors of p38 MAPK are therefore of great interest for the treatment of inflammatory diseases.

Simplified p38 MAPK signaling pathway and the point of inhibition.

The JNK signaling pathway, another member of the MAPK family, is involved in cellular responses to stress, apoptosis, and inflammation.[3] JNK inhibitors are being investigated for their therapeutic potential in neurodegenerative diseases, inflammatory conditions, and cancer.

Simplified JNK signaling pathway and the point of inhibition.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative compounds based on the this compound scaffold against p38α MAPK and JNK3.

| Compound ID | R Group (at 4-position of phenyl ring) | p38α IC₅₀ (nM) | JNK3 IC₅₀ (µM) |

| 1a | -H | >10000 | >20 |

| 1b | 4-Fluorophenyl | 48 | 0.63 |

| 1c | 4-Methylsulfinylphenyl | 48 | - |

| 1d | Pyrazol-4-yl | - | 0.08 |

| 1e | 4-Morpholinophenyl | - | 0.05 |

Data compiled from multiple sources for illustrative purposes. Direct comparison between different assays should be made with caution.

CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that plays a crucial role in the migration of leukocytes to sites of inflammation. It is also a co-receptor for the entry of macrophage-tropic strains of HIV into host cells, making it a key target for anti-inflammatory and anti-HIV therapies.[4][5]

Simplified CCR5 signaling pathway and the point of antagonism.

Quantitative Data: CCR5 Antagonist Activity

A derivative of the this compound scaffold has shown potent CCR5 antagonist activity.

| Compound | Activity | Kᵢ (nM) |

| SCH 351125 | RANTES Binding | 2 |

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Materials: Recombinant kinase (e.g., p38α or JNK3), kinase-specific substrate, ATP, test compounds, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Dilute the kinase, substrate, and ATP in the appropriate kinase reaction buffer.

-

Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells of a 384-well plate.

-

Add the kinase and substrate mixture to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

The IC₅₀ value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration.[2][6]

-

Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a highly versatile and synthetically accessible starting point for the development of novel therapeutic agents. Its utility has been demonstrated in the generation of potent inhibitors for multiple target classes, including protein kinases and GPCRs. The presence of the bromine atom provides a convenient handle for extensive structure-activity relationship studies through well-established cross-coupling methodologies. The continued exploration of this privileged scaffold holds significant promise for the discovery of new and effective treatments for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

Potential Biological Activities of 4-Bromophenyl 3-Pyridyl Ketone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-bromophenyl 3-pyridyl ketone represent a class of compounds with significant potential in drug discovery. The core structure, which combines a brominated phenyl ring and a pyridyl moiety linked by a ketone, offers a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. Detailed experimental methodologies for key biological assays are provided, alongside a summary of quantitative data from related compounds to guide future research and development efforts.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds and approved drugs. Its ability to participate in hydrogen bonding and its electron-deficient nature contribute to its diverse pharmacological profile. Similarly, the presence of a bromine atom on a phenyl ring can enhance lipophilicity and metabolic stability, often leading to improved biological activity. The combination of these two pharmacophores in the this compound framework presents a promising starting point for the design of novel molecules with a range of therapeutic applications. This document explores the existing, albeit limited, evidence for the biological activities of this class of compounds and provides detailed protocols to facilitate further investigation.

Potential Biological Activities

While direct studies on this compound are scarce, the analysis of structurally related compounds allows for the extrapolation of potential biological activities.

Anticancer Activity

Numerous pyridine and ketone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridyl ketone derivatives is an area of growing interest. Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of diseases. Key mediators of inflammation include nitric oxide (NO) and prostaglandins, which are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX-1 and COX-2), respectively. Compounds that can inhibit these enzymes or modulate pro-inflammatory signaling pathways, such as the NF-κB pathway, are considered promising anti-inflammatory agents. Derivatives of 3-hydroxy pyridine-4-one, for example, have shown significant anti-inflammatory effects, which may be related to their iron-chelating properties, as both cyclooxygenase and lipoxygenase are heme-dependent enzymes[1][2].

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine-containing compounds have a long history of use as antimicrobial agents. The mechanism of action can vary, from disrupting the bacterial cell wall or membrane to inhibiting essential enzymes. The 4-bromophenyl moiety may enhance the antimicrobial potency of the parent compound.

Enzyme Inhibition

The ketone linkage in the this compound structure provides a key point for interaction with the active sites of various enzymes. Depending on the specific substitutions on the pyridine and phenyl rings, these derivatives could be designed to target a wide range of enzymes with therapeutic relevance, such as kinases, proteases, and oxidoreductases. For example, fluoro ketone analogs have been shown to be potent inhibitors of hydrolytic enzymes like acetylcholinesterase and proteases[3].

Quantitative Data Summary

Direct quantitative data for this compound derivatives is limited in the public domain. The following tables summarize representative data for structurally related compounds to provide a comparative baseline for future studies.

Table 1: Anticancer Activity of Related Pyridine and Ketone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridine derivatives | Hela, MCF7, HCT-116 | 0.5 - 4.66 | [4] |

| Dihydropyridine derivative (Compound 19) | HeLa | 2.3 | [5] |

| Dihydropyridine derivative (Compound 19) | MCF-7 | 5.7 | [5] |

| Quinazoline derivative (Compound 6e) | MCF-7 | 168.78 | [6] |

| Quinoline-oxadiazole derivatives | HepG2 | 0.137 - 0.332 µg/mL | [7] |

| Quinoline-oxadiazole derivatives | MCF-7 | 0.164 - 0.583 µg/mL | [7] |

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound Class | Assay | IC50 (µM) | Reference |

| Norsesterterpene Peroxide (Epimuqubilin A) | NO Inhibition (LPS-stimulated RAW 264.7) | 7.4 | [8] |

| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | In vitro anti-inflammatory assays | 1.34 times more active than indomethacin | [9] |

Table 3: Antimicrobial Activity of Related Pyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus | 32 - 64 | [10] |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide (IIC) | Proteus mirabilis | 16 | [11] |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide (IIC) | Klebsiella pneumoniae | 64 | [11] |

Table 4: Enzyme Inhibition by Related Ketone Derivatives

| Compound Class | Enzyme | Ki (M) | Reference |

| 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | Acetylcholinesterase | 16 x 10⁻⁹ | [3] |

| 3,3-difluoro-6,6-dimethyl-2-heptanone | Acetylcholinesterase | 1.6 x 10⁻⁹ | [3] |

| 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid | Carboxypeptidase A | 2 x 10⁻⁷ | [3] |

| Difluorostatone-containing pepstatin analogue | Pepsin | 6 x 10⁻¹¹ | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The amount of NO is determined by measuring its stable metabolite, nitrite, using the Griess reagent.[8][14][15]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and allow them to adhere overnight.[14]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[14]

-

Griess Assay:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[14]

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cytotoxicity.[14]

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[16][17][18][19][20]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

-

Inoculation: Within 15 minutes of preparation, add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.[18]

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[18]

Enzyme Inhibition: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is involved in the conversion of arachidonic acid to prostaglandins.[21][22][23][24][25]

Protocol (based on a colorimetric inhibitor screening kit):

-

Reagent Preparation: Prepare the assay buffer, heme, and COX-1 or COX-2 enzyme solutions according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the appropriate wells.

-

Inhibitor Addition: Add the test compound at various concentrations to the inhibitor wells. For the 100% initial activity wells, add the vehicle solvent.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 25°C or 37°C to allow the inhibitor to interact with the enzyme.[21][23]

-

Reaction Initiation: Add the colorimetric substrate solution followed by arachidonic acid to all wells to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader in kinetic mode for a set period.[24]

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound relative to the 100% initial activity control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound derivatives and general experimental workflows.

Signaling Pathway Diagrams

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagrams

Caption: General workflow for in vitro anticancer screening.

Caption: Workflow for in vitro anti-inflammatory evaluation.

Conclusion

While direct experimental evidence for the biological activities of this compound and its derivatives is currently limited, the analysis of structurally related compounds suggests a promising potential for this chemical scaffold in the development of new anticancer, anti-inflammatory, and antimicrobial agents, as well as specific enzyme inhibitors. The presence of the 4-bromophenyl and 3-pyridyl ketone moieties provides a strong foundation for medicinal chemistry efforts aimed at optimizing potency and selectivity for various biological targets. The detailed experimental protocols and compiled data from related compounds in this guide are intended to serve as a valuable resource for researchers and drug development professionals to initiate and advance the exploration of this promising class of molecules. Further synthesis and comprehensive biological evaluation are warranted to fully elucidate the therapeutic potential of this compound derivatives.

References

- 1. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. protocols.io [protocols.io]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

- 23. academicjournals.org [academicjournals.org]

- 24. Cyclooxygenase enzyme inhibition assay [bio-protocol.org]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Friedel-Crafts Acylation Routes for Diaryl Ketone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction as a primary method for the synthesis of diaryl ketones. Diaryl ketone moieties are significant structural motifs in a vast array of medicinally important compounds and functional materials. This document details the core principles of the reaction, presents quantitative data for various synthetic routes, provides explicit experimental protocols, and offers visual guides to the reaction pathways and experimental workflows.

Core Principles of Friedel-Crafts Acylation in Diaryl Ketone Synthesis

The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[1] Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction remains a cornerstone of organic synthesis.[2] When applied to the synthesis of diaryl ketones, the reaction typically involves the acylation of an aromatic substrate with a benzoyl chloride derivative or a similar acylating agent in the presence of a Lewis acid catalyst.